molecular formula C12H10N2S B14865715 5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B14865715
M. Wt: 214.29 g/mol
InChI Key: OZKMTYOGZWHSNC-UHFFFAOYSA-N
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Description

5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with a thiophene group attached at the 3-position and a methyl group at the 5-position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of 2-aminopyridine with thiophene-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or acetonitrile. The resulting intermediate is then subjected to further cyclization and functionalization steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival. The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the thiophene and methyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential as a bioactive molecule. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2S/c1-9-3-2-4-12-13-11(7-14(9)12)10-5-6-15-8-10/h2-8H,1H3

InChI Key

OZKMTYOGZWHSNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CSC=C3

Origin of Product

United States

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